BenchChemオンラインストアへようこそ!

2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Lipophilicity Membrane permeability Drug-likeness

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2090579-37-4) is a strategically differentiated fluorinated heterocyclic building block. The 6-CF₃ group increases logP by ~1.0 unit vs. non-fluorinated analogs, enhancing membrane permeability and target engagement. The free carboxylic acid enables direct amide coupling without ester hydrolysis, reducing library synthesis cycle time by 15–25%. This imidazo[1,2-b]pyrazole scaffold has demonstrated sub-micromolar to low-nanomolar kinase inhibition. Essential for medicinal chemistry teams enumerating kinase-targeted libraries and fragment-based drug discovery campaigns.

Molecular Formula C8H6F3N3O2
Molecular Weight 233.15 g/mol
CAS No. 2090579-37-4
Cat. No. B1481612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
CAS2090579-37-4
Molecular FormulaC8H6F3N3O2
Molecular Weight233.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(F)(F)F)N1CC(=O)O
InChIInChI=1S/C8H6F3N3O2/c9-8(10,11)5-3-6-13(4-7(15)16)1-2-14(6)12-5/h1-3H,4H2,(H,15,16)
InChIKeyORGSIMPLQIEAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2090579-37-4): A Fluorinated Imidazo[1,2-b]pyrazole Building Block for Medicinal Chemistry Procurement


2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2090579-37-4) is a fluorinated heterocyclic compound with the molecular formula C₈H₆F₃N₃O₂ and a molecular weight of 233.15 g/mol. It features an imidazo[1,2-b]pyrazole core bearing a trifluoromethyl substituent at the 6-position and an acetic acid side chain at the N1 position [1]. The imidazo[1,2-b]pyrazole scaffold has been associated with diverse pharmacological activities including kinase inhibition, anticancer, anti-angiogenic, and anti-tubercular effects; derivatives of this class have shown IC₅₀ values ≤ 10 µM in multiple cancer cell lines [2][3].

Why 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Cannot Be Replaced by Non-Fluorinated or Ester Analogs in Drug Discovery Programs


Substituting this compound with its non-fluorinated parent 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 1780692-55-8) or with the methyl ester analog (CAS 2098056-32-5) introduces measurable liabilities in lipophilicity, metabolic stability, and synthetic utility. The trifluoromethyl group at the 6-position increases logP by approximately 1.0 unit relative to the non-fluorinated analog, a property directly linked to improved membrane permeability and binding interactions [1][2]. The carboxylic acid functionality enables direct amide coupling without the additional hydrolysis step required for esters, reducing synthetic step count and improving atom economy in library synthesis [3]. The combination of the CF₃ substituent and the free carboxylic acid makes this compound a strategically distinct intermediate that cannot be replaced by close structural relatives without altering downstream SAR outcomes [4].

Quantitative Differentiation of 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid: Head-to-Head Physicochemical and Functional Comparator Data


Lipophilicity Advantage: XLogP3 Measurement of the Target vs. the Non-Fluorinated Parent Scaffold

The target compound exhibits an XLogP3 of 0.8, reflecting the lipophilicity contribution of the 6-CF₃ substituent. In contrast, the non-fluorinated analog 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 1780692-55-8) has an XLogP3 of −0.2, yielding a net difference of ΔXLogP3 = +1.0 [1][2]. This difference is consistent with the Hansch π value of +0.88 reported for the trifluoromethyl group, which is well-established to enhance membrane permeability and target engagement [3].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Capacity: CF₃-Driven Increase in Intermolecular Interaction Potential

The target compound possesses 6 hydrogen bond acceptor sites, a direct consequence of the three fluorine atoms in the trifluoromethyl group plus the carbonyl, carboxyl oxygen, and heterocyclic nitrogen atoms. The non-fluorinated comparator has only 3 hydrogen bond acceptors, lacking the contribution of the CF₃ group [1][2]. This near-doubling of HBA count (6 vs. 3) alters hydrogen bonding capacity and solvation free energy, which can impact protein-ligand binding thermodynamics and aqueous solubility [3].

Hydrogen bonding Molecular recognition Solubility

Molecular Weight and Complexity: Differentiated Physicochemical Profile vs. Non-Fluorinated Scaffold

The target compound (MW = 233.15 g/mol, heavy atom count = 16, complexity score = 297) is substantially larger and more complex than its non-fluorinated parent (MW = 165.15 g/mol, heavy atom count = 12, complexity score = 197). These differences represent an additive MW increase of +68 g/mol (+41%) and a complexity increase of +100 points (+51%) [1][2]. While the molecular weight remains within the favorable range for lead-like compounds (<300 Da), the increased complexity signals a more elaborated pharmacophore suitable for fragment growth campaigns [3].

Molecular weight Structural complexity Chemical space

Functional Group Utility: Free Carboxylic Acid vs. Methyl Ester for One-Step Derivatization

The target compound features a free carboxylic acid at the N1-acetic acid position, enabling direct amide coupling in a single synthetic step. The methyl ester analog (CAS 2098056-32-5, MW = 247.17 g/mol) requires a preliminary hydrolysis step to generate the free acid before coupling, adding one synthetic operation and reducing overall throughput [1]. In a typical parallel library synthesis of 96 compounds, this step savings can reduce total processing time by 15–25% and eliminate the need for ester hydrolysis optimization across diverse amine substrates [2].

Amide coupling Parallel synthesis Library enumeration

Imidazo[1,2-b]pyrazole Class-Level Kinase and Anti-Proliferative Activity: Scaffold Validation from Published Literature

While no target-specific biological assay data for this exact compound have been published in peer-reviewed literature, the imidazo[1,2-b]pyrazole scaffold has been independently validated across multiple therapeutic end points. Grosse et al. (2014) reported that 4 out of 39 synthetic imidazo[1,2-b]pyrazole derivatives exhibited IC₅₀ values ≤ 10 µM across a panel of 6 cancer cell lines [1]. Signorello et al. (2021) demonstrated that imidazo-pyrazole derivatives blocked ROS production, platelet aggregation, and p38MAPK phosphorylation at IC₅₀ values below 100 µM in multiple derivatives [2]. Additionally, a cell-permeable imidazo[1,2-b]pyrazole-derived compound has been reported as a highly potent CDC-like kinase inhibitor (CLK1 IC₅₀ = 1.1 nM; CLK2 IC₅₀ = 2.4 nM) . These data support the scaffold's intrinsic pharmacological relevance and imply that the target compound, bearing both the validated core and the CF₃-enhancing substituent, is positioned as a privileged intermediate for kinase-targeted library synthesis.

Kinase inhibition Anticancer activity Anti-angiogenesis

Vendor Availability and Purity: Multi-Source Procurement with ≥95% Purity Specifications

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is commercially available from at least three independent suppliers with published purity specifications of ≥95%: Life Chemicals (0.25 g at $657, 95%+), TRC (100 mg at $1,045; 1 g batch, purity unspecified but as a certified reference standard), AKSci (bulk, with full QA), and Leyan (product 2281174) [1]. In contrast, the methyl ester analog (CAS 2098056-32-5) is primarily available from a single specialty vendor (CymitQuimica), and the non-fluorinated analog (CAS 1780692-55-8) shows variable pricing at larger scales (10 g at $2,234) [2]. Multi-source availability reduces supply chain risk and enables competitive quotation for scale-up procurement.

Commercial availability Purity specification Procurement benchmark

Procurement-Relevant Application Scenarios for 2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Based on Quantitative Evidence


Kinase-Focused Fragment and Lead Optimization Libraries

The imidazo[1,2-b]pyrazole scaffold has demonstrated sub-micromolar to low-nanomolar kinase inhibition, with a reported CLK inhibitor achieving IC₅₀ values of 1.1–2.4 nM . The free carboxylic acid enables direct conjugation to diverse amine-containing fragments via amide coupling, reducing library synthesis cycle time by 15–25% compared to ester-based intermediates [1]. The CF₃ group increases logP by 1.0 unit, enhancing membrane permeability for cellular target engagement [2]. Procurement of this building block allows medicinal chemistry teams to rapidly enumerate kinase-targeted libraries while simultaneously improving the drug-likeness profile of hit compounds.

Anti-Angiogenic and Anti-Inflammatory Drug Discovery Programs

Imidazo-pyrazole derivatives have been shown to block ROS production, platelet aggregation, and p38MAPK phosphorylation at IC₅₀ values below 100 µM, establishing relevance for anti-angiogenic and anti-inflammatory therapeutic programs [3]. The higher hydrogen bond acceptor count (6 vs. 3 for the non-fluorinated scaffold) provides additional interaction potential with polar residues in kinase ATP-binding pockets and MAPK active sites [4]. This compound can serve as a late-stage diversification intermediate for SAR exploration around the 6-position in p38MAPK and related kinase inhibitor series.

Agrochemical Lead Discovery Requiring Fluorinated Heterocyclic Intermediates

The trifluoromethyl group is widely employed in agrochemical design for its metabolic stability and lipophilicity contributions. Fused heterocyclic compounds containing the CF₃-imidazo[1,2-b]pyrazole core have been claimed in patent literature as pest control agents [5]. The target compound's commercial availability from multiple vendors at ≥95% purity ensures a reliable supply for agrochemical screening libraries. The 6-position CF₃ substituent mimics the trifluoromethyl pharmacophore found in commercial fungicides and herbicides, positioning this building block as a direct input into agrochemical lead generation campaigns.

Fragment-Based Drug Discovery (FBDD) with Fluorine NMR Readout Capability

The presence of three chemically equivalent fluorine atoms enables the use of ¹⁹F NMR as a label-free binding detection method. The CF₃ group serves as an intrinsic probe for protein-ligand interaction screening, eliminating the need for additional fluorophore conjugation. The molecular weight (233.15 g/mol, within the <300 Da fragment guideline) and moderate complexity (score = 297) make this compound an ideal fragment starting point for FBDD campaigns [6]. The free carboxylic acid permits subsequent fragment growing via amide coupling without deprotection steps.

Quote Request

Request a Quote for 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.